![molecular formula C11H16ClN3O3 B1450559 H-Tyr-gly-NH2 hcl CAS No. 99940-62-2](/img/structure/B1450559.png)
H-Tyr-gly-NH2 hcl
Overview
Description
H-Tyr-gly-NH2 hcl, also known as Tyrosylglycinamide hydrochloride, is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 g/mol . It is a main product in the category of special chemicals .
Molecular Structure Analysis
The molecular structure of H-Tyr-gly-NH2 hcl is characterized by its molecular formula C11H16ClN3O3 . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Chemical Reactions Analysis
Peptides and proteins undergo hydrolysis, a process where a molecule is broken down into smaller components. The efficiency of the cleavage of the amino acid bonds and the recovery of the individual amino acids can be affected by the different chemical properties of the conjugated amino acid bonds .Scientific Research Applications
Growth Hormone Releasing Activity
The synthetic pentapeptide Tyr-dTrp-Gly-Phe-Met-NH2, an analog of Met5-enkephalin, demonstrates a unique ability to specifically release Growth Hormone (GH) in vitro without affecting the release of other hormones like LH, FSH, TSH, PRL, or ACTH. Structure-activity studies underline the importance of an aromatic amino acid residue at the 2 position for the GH-releasing activity. This research highlights the potential applications of H-Tyr-gly-NH2 HCl in studies related to growth hormone regulation and therapies (Bowers et al., 1980).
Mass Spectrometry and Structure Elucidation
The peptide series including Gly-Tyr-NH2 has been utilized in mass spectrometry studies to aid the structure elucidation of amino acid amides and oligopeptides. The creation of N, O-permethylated, N-acetylated derivatives of this peptide series, including Gly-Tyr-NH2, has enabled the analysis of their mass spectra and confirmed proposed fragmentation pathways. This underlines the significance of Gly-Tyr-NH2 in mass spectrometry and its role in understanding peptide structure (Haegele et al., 1974).
Respiratory Activity in Sea Urchin Spermatozoa
Studies involving peptides like a Tyr analogue (Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) have been instrumental in understanding the respiratory activity in sea urchin spermatozoa. The research illustrates how peptides can modulate cell respiration rates and net H+ efflux, contributing significantly to our understanding of cellular respiration and its regulation in marine organisms (Repaske & Garbers, 1983).
Thermodynamic Studies
H-Tyr-gly-NH2 HCl has been used in the synthesis of complex molecules such as Tb(Tyr)(Gly)3Cl3·3H2O, aiding in thermodynamic studies. The enthalpies of dissolution and formation of these molecules were measured, providing valuable data for understanding the thermodynamics of complex molecular structures (Lei Ke-lin, 2004).
Mechanism of Action
The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a similar structure to H-Tyr-gly-NH2 hcl, was selected for development as a potential analgesic drug based on its presumed mechanism of interaction with μ-opioid receptors and their subsequent desensitization that was analogous to those of endogenous peptides .
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gly-NH2 hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.